molecular formula C15H12Cl2N4O2 B3036055 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole CAS No. 338961-38-9

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B3036055
CAS No.: 338961-38-9
M. Wt: 351.2 g/mol
InChI Key: PTFWUZLYAXAKEP-UHFFFAOYSA-N
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Description

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C15H12Cl2N4O2 and its molecular weight is 351.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Docking Studies

Tetrazole derivatives, including those similar to the specified compound, have been the subject of X-ray crystallography to determine their molecular structures. One study focused on understanding the orientation and interaction of tetrazole molecules within the active site of enzymes, such as cyclooxygenase-2, using molecular docking studies. This provides insights into their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Corrosion Inhibition

Tetrazole derivatives have been investigated for their role in corrosion inhibition. For instance, a study showed that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole effectively inhibits the acidic corrosion of mild steel. The study included methods like weight loss, potentiodynamic polarisation, and electrochemical impedance spectroscopy (Bentiss et al., 2009).

Anticancer Properties

Research on benzimidazole derivatives bearing 1,2,4-triazole has revealed their potential as EGFR inhibitors, which are important in anti-cancer therapies. Molecular docking studies, along with density functional theory, have been used to explore the stability and interaction of these compounds with cancer-related targets (Karayel, 2021).

Antimicrobial Activity

The synthesis of triazole derivatives and their subsequent testing for antimicrobial activities is another area of focus. Such compounds, including variations of the one specified, have shown effectiveness against various microorganisms (Patel et al., 2003).

Synthesis and Chemical Properties

Triazole derivatives are synthesized through various methods, and their chemical properties are studied for potential applications. For instance, the synthesis and properties of 1,2,4-triazole dendrimers have been explored, indicating their use in areas where heteroatoms or resistance to conditions are required (Maes et al., 2006).

Properties

IUPAC Name

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O2/c1-22-10-5-3-9(4-6-10)15-18-19-20-21(15)13-8-14(23-2)12(17)7-11(13)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFWUZLYAXAKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=NN2C3=CC(=C(C=C3Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
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1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
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1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
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1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
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1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 6
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1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.